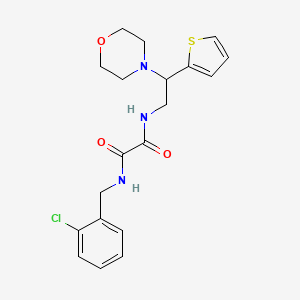

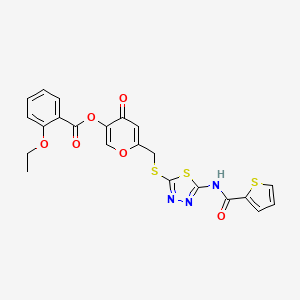

![molecular formula C11H18BrNO2 B2858296 Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2418594-27-9](/img/structure/B2858296.png)

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound that has been widely studied in scientific research. It is a bicyclic ester that contains a bromomethyl group and a carboxylate group. This compound has shown potential in various fields, including medicinal chemistry, organic synthesis, and chemical biology.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Molecular Structures

Innovative Synthesis Routes

Significant advancements have been made in synthesizing structurally complex bicyclic compounds. For instance, enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was efficiently synthesized from commercially available chiral lactone, marking a significant improvement over original routes. This method involved an epimerization/hydrolysis step of the undesired diastereoisomer, avoiding tedious purification and demonstrating scalability for kilogram production in 43% yield across nine transformations (William Maton et al., 2010).

Molecular Structure Analysis

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, with its molecular structure determined via single crystal X-ray diffraction analysis. This work showcases the compound's application in understanding the molecular architecture of cyclic amino acid esters, contributing to the field of crystallography and molecular design (T. Moriguchi et al., 2014).

Conformationally Constrained Amino Acids

Research into conformationally constrained amino acids, such as the synthesis of a glutamic acid analogue from L-serine involving a transannular alkylation step, demonstrates the compound's role in advancing the synthesis of complex molecular architectures. This work highlights its potential in peptide-based drug discovery and the development of new therapeutic agents (B. P. Hart & H. Rapoport, 1999).

Chemical Reactions and Transformations

Curtius Rearrangement Applications

The Curtius rearrangement, involving the transformation of acyl azides to isocyanates followed by trapping to form tert-butyl carbamates, exemplifies the compound's utility in synthesizing protected amines. This method offers a mild and efficient approach to accessing Boc-protected amines, crucial for peptide synthesis and modifications (H. Lebel & Olivier Leogane, 2005).

Continuous Photo Flow Chemistry for Scalable Synthesis

The scalable synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid through continuous photo flow chemistry demonstrates the innovative application of tert-butyl derivatives in synthesizing deuterium-labeled compounds. This approach is vital for producing biologically active compounds and materials science applications (T. Yamashita et al., 2019).

Enantioselective Synthesis and Drug Intermediates

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for potent CCR2 antagonists, illustrates the compound's significance in drug discovery. The key step involves an iodolactamization, showcasing the role of tert-butyl derivatives in synthesizing chiral drug intermediates (C. Campbell et al., 2009).

Propiedades

IUPAC Name |

tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7H2,1-3H3/t8-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQFLKWPBSHFF-LDYMZIIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2(C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

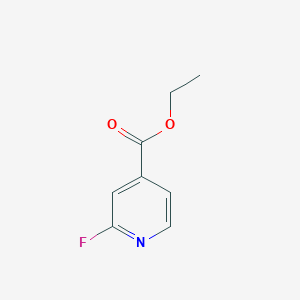

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)

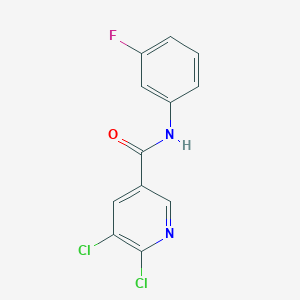

![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)

![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)

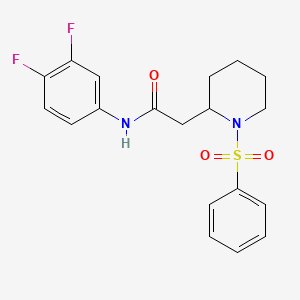

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)